molecular formula C12H24OSi B3077265 3-Triisopropylsilyl-2-propyn-1-OL CAS No. 104493-07-4

3-Triisopropylsilyl-2-propyn-1-OL

Cat. No.: B3077265
CAS No.: 104493-07-4
M. Wt: 212.4 g/mol
InChI Key: PXKJNJIXUXXARU-UHFFFAOYSA-N
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Description

3-Triisopropylsilyl-2-propyn-1-OL is an organic compound with the molecular formula C12H24OSi. It is a derivative of propargyl alcohol, where the hydrogen atoms on the terminal carbon are replaced by a triisopropylsilyl group. This compound is known for its utility in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Triisopropylsilyl-2-propyn-1-OL typically involves the reaction of propargyl alcohol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran or dichloromethane to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Triisopropylsilyl-2-propyn-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Triisopropylsilyl-2-propyn-1-OL has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and advanced materials

Mechanism of Action

The primary mechanism of action for 3-Triisopropylsilyl-2-propyn-1-OL involves the protection of hydroxyl groups. The triisopropylsilyl group is introduced to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions using fluoride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Triisopropylsilyl-2-propyn-1-OL is unique due to its bulky triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of hydroxyl groups are crucial .

Properties

IUPAC Name

3-tri(propan-2-yl)silylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-13H,8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJNJIXUXXARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CCO)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267086
Record name 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104493-07-4
Record name 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104493-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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